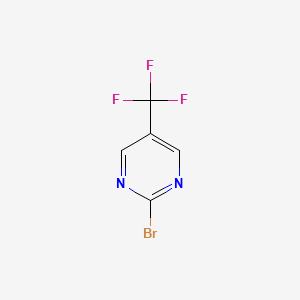

2-Bromo-5-(trifluoromethyl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

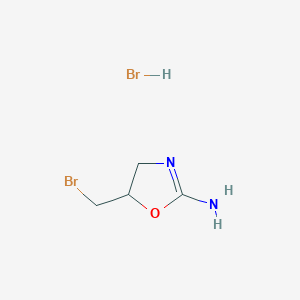

2-Bromo-5-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C5H2BrF3N2 . It is a solid substance with a molecular weight of 226.98 . The IUPAC name for this compound is 2-bromo-5-(trifluoromethyl)pyrimidine .

Synthesis Analysis

The synthesis of 2-Bromo-5-(trifluoromethyl)pyrimidine involves various methods. One such method involves the use of Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate and 5-Bromo-2-iodopyrimidine . Another method involves the use of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine, which can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .Molecular Structure Analysis

The molecular structure of 2-Bromo-5-(trifluoromethyl)pyrimidine is characterized by the presence of a pyrimidine ring, which is a six-membered heterocyclic ring with two nitrogen atoms and four carbon atoms . The pyrimidine ring is substituted at the 2nd position by a bromine atom and at the 5th position by a trifluoromethyl group .Chemical Reactions Analysis

2-Bromo-5-(trifluoromethyl)pyrimidine can participate in various chemical reactions. For instance, it has been used in the preparation of pyrimidinone compounds as Lp-PLA2 inhibitors .Physical And Chemical Properties Analysis

2-Bromo-5-(trifluoromethyl)pyrimidine is a solid substance . It has a molecular weight of 226.98 . The InChI code for this compound is 1S/C5H2BrF3N2/c6-4-10-1-3 (2-11-4)5 (7,8)9/h1-2H .Wissenschaftliche Forschungsanwendungen

Fluorinated Building Blocks

“2-Bromo-5-(trifluoromethyl)pyrimidine” is used as a fluorinated building block in chemical synthesis . Fluorinated compounds are of great interest in the field of medicinal chemistry due to their unique properties, such as increased metabolic stability and enhanced lipophilicity.

Palladium-Catalyzed α-Arylation

This compound is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent . This reaction is a key step in the synthesis of various biologically active molecules.

Antifungal Activity

Pyrimidine derivatives containing an amide moiety, which can be synthesized using “2-Bromo-5-(trifluoromethyl)pyrimidine”, have shown significant antifungal activity . For instance, compounds synthesized from this pyrimidine derivative exhibited higher antifungal activity against Phomopsis sp., with an inhibition rate of 100% compared to that of Pyrimethanil at 85.1% .

Synthesis of Agrochemicals

Pyrimidines are important substances in the synthesis of various active molecules that are extensively used in the intermediate skeleton of agrochemicals . “2-Bromo-5-(trifluoromethyl)pyrimidine” can be used to synthesize these pyrimidines.

Antiviral Activity

Pyrimidine derivatives have been reported to exhibit antiviral activities . Therefore, “2-Bromo-5-(trifluoromethyl)pyrimidine”, being a pyrimidine derivative, could potentially be used in the synthesis of antiviral agents.

Antibacterial Activity

Similar to antiviral activity, pyrimidine derivatives have also shown antibacterial activities . Hence, “2-Bromo-5-(trifluoromethyl)pyrimidine” could be used in the synthesis of antibacterial agents.

Wirkmechanismus

Target of Action

It is known to be used as a substrate in palladium-catalyzed α-arylation of a refomatsky reagent .

Mode of Action

It is known to participate in palladium-catalyzed α-arylation reactions . In these reactions, the compound interacts with its targets, leading to changes in their structure and function .

Biochemical Pathways

It is known to participate in palladium-catalyzed α-arylation reactions, which could potentially affect various biochemical pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-(trifluoromethyl)pyrimidine. For instance, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling this compound . It should be used only outdoors or in a well-ventilated area .

Safety and Hazards

Zukünftige Richtungen

Trifluoromethylpyridine (TFMP) derivatives, including 2-Bromo-5-(trifluoromethyl)pyrimidine, have found applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

Eigenschaften

IUPAC Name |

2-bromo-5-(trifluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF3N2/c6-4-10-1-3(2-11-4)5(7,8)9/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEAGCADVLQYESC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40604728 |

Source

|

| Record name | 2-Bromo-5-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40604728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-(trifluoromethyl)pyrimidine | |

CAS RN |

69034-09-9 |

Source

|

| Record name | 2-Bromo-5-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40604728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Azabicyclo[3.2.2]nonan-3-amine](/img/structure/B1321634.png)